molecular formula C13H8O B1672902 9-Fluorenone CAS No. 486-25-9

9-Fluorenone

Cat. No. B1672902
CAS RN: 486-25-9
M. Wt: 180.2 g/mol
InChI Key: YLQWCDOCJODRMT-UHFFFAOYSA-N
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Description

9-Fluorenone is an organic compound with the chemical formula (C6H4)2CO . It is a bright fluorescent yellow solid . It is an important intermediate for organic synthesis and can be used to manufacture a variety of fine chemicals . It is mainly used as a modifier for the production of polymer materials, bisphenol fluorene, fluorenyl benzoxazine resin, acrylic resin, polyester, polycarbonate, and epoxy resin .


Synthesis Analysis

9-Fluorenone is synthesized by the aerobic oxidation of fluorene . The reaction is represented as (C6H4)2CH2 + O2 → (C6H4)2CO + H2O . It can sustain up to four nitro groups, giving 2,4,5,7-tetranitrofluorenone . A photoredox catalyzed synthesis of 9-fluorenone from [1,1’-biphenyl]-2-carboxylic acid with 2-arylbenzo[d]oxazolyl-based iridium complexes as dual-purpose catalysts has also been developed .


Molecular Structure Analysis

The molecular formula of 9-Fluorenone is C13H8O . Its molecular weight is 180.2 g/mol . The structure of 9-Fluorenone can be represented as two benzene rings connected by a carbonyl group .


Chemical Reactions Analysis

9-Fluorenone sustains up to four nitro groups, giving 2,4,5,7-tetranitrofluorenone . It can be reduced to fluorenol using a reducing agent such as zinc powder with sodium hydroxide in ethanol . Sodium dithionite can also be used for this reduction .


Physical And Chemical Properties Analysis

9-Fluorenone is a yellow solid . It is insoluble in water but soluble in some organic solvents such as ethanol and ether . It has a melting point of 80-83 °C and a boiling point of 342 °C . Its density is 0.9 g/cm^3 . It has a refractive index of 1.6309 .

Scientific Research Applications

Photocatalysis in Oxidation Reactions

9-Fluorenone has been identified as an effective metal-free photocatalyst in the selective oxidation of various alcohols under visible light, using air or oxygen as an oxidant. This photocatalytic property has enabled the conversion of a wide range of alcohols, including aliphatic, heteroaromatic, aromatic, and alicyclic compounds, to their corresponding carbonyl compounds. Additionally, it has been used in the oxidation of several steroids to carbonyl compounds, showcasing its versatility in chemical synthesis (Schilling et al., 2018).

Electrochemical Applications

9-Fluorenone has been studied for its electrochemical polymerization properties. The polymerization process yields an insoluble polymer deposit, characterized by various spectroscopy techniques. This material exhibits conductive and paramagnetic properties, making it of interest for applications in electronics and materials science (Cihaner et al., 2004).

Effects on Biological Systems

While primarily used in materials science, 9-Fluorenone has also been studied in biological contexts. It's been shown to produce genetic damage by inducing mutations, particularly under visible light irradiation. This has implications for its safety and handling in various applications (Li et al., 2008).

Application in Organic Synthesis

9-Fluorenone is used in the synthesis of various fluorenones through aerobic CH oxidation of 9H-fluorenes. This method allows for the creation of fluorenones with functional groups that are sensitive to conventional oxidation conditions, expanding the utility of 9-fluorenone in organic chemistry and drug discovery (Kojima et al., 2014).

Environmental and Photophysical Studies

9-Fluorenone has been studied for its photophysical properties, such as fluorescence and phosphorescence in different solvents. These properties are crucial for its application in optoelectronic devices and understanding its behavior in environmental contexts (Huggenberger & Labhart, 1978).

Safety And Hazards

9-Fluorenone is classified as an irritant . It may cause eye irritation and is harmful if absorbed through the skin or if swallowed . It is stable and combustible, and it is incompatible with strong oxidizing agents .

Future Directions

9-Fluorenone has potential applications in the field of energy storage. It is considered a high priority in developing aqueous systems with low-cost materials and high-solubility redox chemistries . It is also used in the preparation of antimalarial drugs .

properties

IUPAC Name

fluoren-9-one
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InChI

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLQWCDOCJODRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O
Source PubChem
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Molecular Formula

C13H8O
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DSSTOX Substance ID

DTXSID6049307
Record name 9-Fluorenone
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Molecular Weight

180.20 g/mol
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Physical Description

Liquid, Yellow solid; [HSDB] Yellow chips; [MSDSonline]
Record name 9H-Fluoren-9-one
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Boiling Point

341.5 °C @ 760 MM HG
Record name FLUORENONE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ACETONE, BENZENE; VERY SOL IN ETHER, TOLUENE, HOT BENZENE, Insoluble in water. Soluble in oxygenated and aromatic solvents
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Density

1.1300 @ 99 °C/4 °C
Record name FLUORENONE
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Vapor Pressure

0.0000572 [mmHg]
Record name Fluorenone
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Product Name

9-Fluorenone

Color/Form

YELLOW RHOMBIC BIPYRAMIDAL CRYSTALS FROM ALCOHOL, BENZENE-PETROLEUM ETHER

CAS RN

486-25-9
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Melting Point

84 °C
Record name FLUORENONE
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Synthesis routes and methods I

Procedure details

To 1.0 grams of 2-biphenylcarboxylic acid was added 3 mL of trifluoromethanesulfonic acid. The sample was maintained at room temperature for 2.5 hours The mixture was poured over ice-water and extracted with ethyl acetate. The organic phase was washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase was basic. The aqueous phase was separated. The organic phase was washed with water, dried over magnesium sulfate, and concentrated in vacuo to give 9H-fluoren-9-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A saturated solution of sodium bicarbonate (5 mL) was added to a solution of 2-amino-9-fluorenone (190 mg. 0.97 mmol) in ethyl acetate (5 mL). Next, chloroacetyl chloride (0.4 mL, 4.8 mmol) was added, and the reaction mixture was stirred at room temperature for 1 hour. The ethyl acetate layer was separated, and washed thoroughly with cold water. It was then dried under vacuum to give 2-N-chloroacetyl)-9-fluorenone (185 mg, 70%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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